molecular formula C16H20FN3O3 B2614362 tert-butyl N-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}carbamate CAS No. 1797919-86-8

tert-butyl N-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}carbamate

Cat. No.: B2614362
CAS No.: 1797919-86-8
M. Wt: 321.352
InChI Key: UBUFBVJWNLCWOM-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}carbamate: is a synthetic organic compound that features a tert-butyl carbamate group linked to a 1,2,4-oxadiazole ring, which is further substituted with a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}carbamate typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide. The reaction conditions often involve the use of a base like sodium hydroxide or potassium carbonate in an organic solvent such as ethanol or acetonitrile.

    Introduction of the 4-fluorophenyl group: This step can be performed via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the oxadiazole intermediate.

    Attachment of the tert-butyl carbamate group: This final step involves the reaction of the oxadiazole derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) would be essential to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the fluorophenyl group, potentially yielding amine or hydroxy derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Amino or hydroxy derivatives of the fluorophenyl group.

    Substitution: Substituted derivatives at the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the oxadiazole ring and the fluorophenyl group can impart significant biological activity, making it a candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer therapies.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for amides or esters, allowing it to mimic or inhibit the activity of natural substrates. The fluorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl}carbamate
  • tert-Butyl N-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]propyl}carbamate
  • tert-Butyl N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}carbamate

Uniqueness

Compared to its analogs, tert-butyl N-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}carbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in drug discovery and development.

Properties

IUPAC Name

tert-butyl N-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3/c1-16(2,3)22-15(21)18-10-4-5-13-19-14(20-23-13)11-6-8-12(17)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUFBVJWNLCWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=NC(=NO1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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